molecular formula C13H16N2 B2883268 4-[(Piperidin-2-yl)methyl]benzonitrile CAS No. 67157-34-0

4-[(Piperidin-2-yl)methyl]benzonitrile

Cat. No.: B2883268
CAS No.: 67157-34-0
M. Wt: 200.285
InChI Key: AAUPCZZDLOSNNX-UHFFFAOYSA-N
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Description

4-[(Piperidin-2-yl)methyl]benzonitrile is a benzonitrile derivative featuring a piperidine moiety linked via a methyl group to the para position of the aromatic ring. The benzonitrile group (C≡N) acts as a strong electron-withdrawing group, influencing the compound’s electronic properties and reactivity.

Properties

IUPAC Name

4-(piperidin-2-ylmethyl)benzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c14-10-12-6-4-11(5-7-12)9-13-3-1-2-8-15-13/h4-7,13,15H,1-3,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAUPCZZDLOSNNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CC2=CC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(Piperidin-2-yl)methyl]benzonitrile typically involves the reaction of 4-chloromethylbenzonitrile with piperidine. This reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:

4-Chloromethylbenzonitrile+PiperidineThis compound\text{4-Chloromethylbenzonitrile} + \text{Piperidine} \rightarrow \text{this compound} 4-Chloromethylbenzonitrile+Piperidine→this compound

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

4-[(Piperidin-2-yl)methyl]benzonitrile can undergo various chemical reactions, including:

    Oxidation: The piperidine ring can be oxidized to form N-oxide derivatives.

    Reduction: The nitrile group can be reduced to form amine derivatives.

    Substitution: The benzonitrile moiety can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Electrophiles such as halogens or nitro groups can be introduced using reagents like bromine or nitric acid.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Primary amines.

    Substitution: Halogenated or nitro-substituted benzonitrile derivatives.

Scientific Research Applications

4-[(Piperidin-2-yl)methyl]benzonitrile is a chemical compound with potential applications in scientific research, particularly in medicinal chemistry and the development of neuroleptic agents. Its molecular formula is C13H16N2 .

Scientific Research Applications

  • Neuroleptic Agent Development this compound serves as a building block in synthesizing neuroleptic agents, which are used to manage various psychiatric disorders.
  • AMPK Activators It is used in synthesizing novel indirect AMP-activated protein kinase (AMPK) activators .
  • Histamine H3 Receptor Ligands 4-oxypiperidines, related to Piperidin-2-yl, are designed as histamine H3R antagonists/inverse agonists .

Use as an Intermediate

4-(((Piperidin-2-ylmethyl)amino)methyl)benzonitrile hydrochloride is utilized as an intermediate for neuroleptic drug development. It possesses a structural configuration that allows for targeted interactions with serotonin receptors.

Tables of Data and Case Studies

Because the specific data tables and case studies were not available in the provided search results, this request cannot be fulfilled.

Chemical Reactions

4-[(Piperidine-4-ylamino)methyl]benzonitrile dihydrochloride can undergo oxidation, reduction, and nucleophilic substitution reactions.

  • Oxidation Using oxidizing agents like potassium permanganate in an acidic medium can lead to the formation of corresponding carboxylic acids or ketones.
  • Reduction Reduction reactions using reducing agents such as lithium aluminum hydride in anhydrous ether can lead to the formation of amines or alcohols.
  • Substitution Nucleophilic substitution reactions can occur with nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide, resulting in substituted piperidine or benzonitrile derivatives.

Mechanism of Action

The mechanism of action of 4-[(Piperidin-2-yl)methyl]benzonitrile depends on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The piperidine ring can interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The benzonitrile group can further enhance binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Diversity

Benzonitrile derivatives exhibit diverse biological and material science applications, modulated by their substituents. Below is a comparative analysis of 4-[(Piperidin-2-yl)methyl]benzonitrile and structurally related compounds, highlighting key differences in substituents, molecular properties, and applications.

Table 1: Comparative Analysis of this compound and Analogues

Compound Name Substituents/Modifications Molecular Formula Molecular Weight (g/mol) Key Properties/Activities References
This compound Piperidin-2-ylmethyl C₁₃H₁₅N₂ 199.27 Potential CNS activity, flexible binding
2-(4-(Benzo[d]oxazol-2-yl)-1-methylpiperidin-4-ylamino)benzonitrile (23) Benzooxazole, methylpiperidine C₁₉H₁₈N₃O 304.37 Kinase inhibition (hypothesized)
4-(4-{[(5R)-2,4-dioxo-1,3-thiazolidin-5-yl]methyl}-2-methoxyphenoxy)-3-(trifluoromethyl)benzonitrile (5FB) Thiazolidinone, trifluoromethyl, methoxy C₂₀H₁₆F₃N₂O₃S 436.41 Binds estrogen-related receptor α (ERRα)
4-((1H-indol-3-yl)methyl)benzonitrile (3a) Indole-3-ylmethyl C₁₅H₁₁N₂ 219.27 Photoredox catalysis (82% yield)
(Z)-4-(2-(4-(9H-carbazol-9-yl)phenyl)-1-cyanovinyl)benzonitrile (C) Carbazole-phenylvinyl C₂₈H₁₈N₂ 382.46 Nonlinear optical (NLO) material
4-(Pyridin-4-ylcarbonyl)benzonitrile (2k) Pyridin-4-ylcarbonyl C₁₄H₁₀N₂O 230.25 Melting point: 64–66°C, 79% yield
4-({4-[(4-Methoxypyridin-2-yl)amino]piperidin-1-yl}carbonyl)benzonitrile Methoxypyridin-2-ylamino-piperidine carbonyl C₁₉H₂₀N₄O₂ 336.39 Receptor binding (structural analysis)
4-((Methyl(piperidin-4-yl)amino)methyl)benzonitrile hydrochloride Methylpiperidin-4-ylamino methyl (hydrochloride) C₁₄H₂₀ClN₃ 265.78 Medical intermediate
4-{[(4,5-diphenyl-1H-imidazol-2-yl)sulfanyl]methyl}benzonitrile Diphenylimidazole sulfanyl C₂₆H₂₀N₃S 406.52 Hypothesized antimicrobial activity

Key Comparative Insights

Substituent Effects on Bioactivity: The piperidine moiety in this compound and its hydrochloride derivative () enables interactions with CNS targets, while the thiazolidinone in 5FB () enhances binding to ERRα via hydrogen bonds (ARG 372) and hydrophobic interactions. Trifluoromethyl groups (e.g., 5FB) improve metabolic stability and lipophilicity, critical for drug bioavailability .

Electronic and Optical Properties: Compounds with vinyl cyanide substituents (e.g., Molecules A, B, C in ) exhibit strong nonlinear optical (NLO) properties due to charge-transfer interactions between electron-rich (carbazole) and electron-deficient (benzonitrile) groups .

Synthetic Accessibility :

  • Photoredox-catalyzed decarboxylative coupling () achieves high yields (up to 83%) for indole-substituted benzonitriles, whereas pyridin-4-ylcarbonyl derivatives (2k, ) show moderate yields (79%) .

Material Science Applications :

  • Carbazole -containing benzonitriles (e.g., Molecule C) are embedded in poly(1-vinylcarbazole) (PVK) for optoelectronic thin films, leveraging their high NLO susceptibility .

Thermal and Physical Properties :

  • The pyridin-4-ylcarbonyl derivative (2k) has a defined melting point (64–66°C), whereas hydrochloride salts () prioritize stability for medical intermediates .

Structural-Activity Relationships (SAR)

  • Piperidine Position : Substitution at the piperidin-2-yl position (primary compound) vs. piperidin-4-yl () alters steric and electronic profiles, impacting receptor binding.
  • Electron-Withdrawing Groups: The cyano group in benzonitrile derivatives stabilizes negative charge, facilitating interactions with cationic residues (e.g., ARG 372 in 5FB) .

Biological Activity

4-[(Piperidin-2-yl)methyl]benzonitrile is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound features a piperidine ring connected to a benzonitrile moiety. This structural configuration is crucial for its biological activity, particularly in modulating various receptor systems.

Biological Activity Overview

The compound exhibits a range of biological activities, including:

  • Antagonistic Action : It has been identified as a potential antagonist for several receptors, including the histamine H3 receptor, which is implicated in neurological processes and appetite regulation .
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial activities, although specific mechanisms remain to be fully elucidated.
  • Inhibition of Enzymatic Activity : The compound has shown promise in inhibiting enzymes involved in neurotransmitter breakdown, which could have implications for treating neurodegenerative diseases .

The biological effects of this compound can be attributed to its interactions with various molecular targets:

  • Receptor Modulation : The compound acts on histamine receptors, particularly H3R, leading to modulation of neurotransmitter release and potential effects on cognition and memory .
  • Enzyme Inhibition : It may inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that hydrolyze neurotransmitters, thereby enhancing cholinergic signaling .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Histamine H3 Receptor AntagonismHigh affinity for H3R (IC50 = 9 µM)
AntimicrobialExhibits antibacterial properties
Enzyme InhibitionAChE inhibition (IC50 = 1.537 μM)

Case Study: Histamine H3 Receptor Antagonism

A study focused on the synthesis and evaluation of piperidine derivatives found that this compound demonstrated significant antagonistic activity at the histamine H3 receptor. This was evidenced by its ability to displace radiolabeled histamine in binding assays, suggesting potential applications in treating conditions like obesity and cognitive disorders .

Comparative Analysis with Similar Compounds

When compared to other piperidine derivatives, such as N-(4-aminophenyl)ethanesulfonamide and 4-(5-nitro-1H-pyrazol-3-yl)aniline, this compound stands out due to its unique combination of functional groups that enhance its receptor affinity and biological efficacy.

Compound NameMechanism of ActionKey Findings
N-(4-aminophenyl)ethanesulfonamideEnzyme inhibitionSimilar AChE inhibition
4-(5-nitro-1H-pyrazol-3-yl)anilineReceptor modulationEffective against specific targets
This compound H3R antagonism & enzyme inhibitionHigh affinity for multiple targets

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